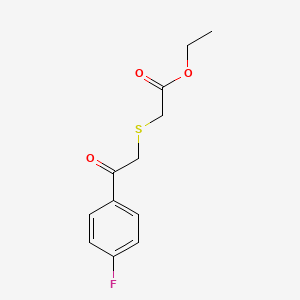
Ethyl 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)acetate is an organic compound that belongs to the class of esters It contains a fluorophenyl group, an oxoethyl group, and a thioacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)acetate typically involves the reaction of ethyl bromoacetate with 4-fluorophenylacetic acid in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the bromo group is replaced by the thioacetate group. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Aplicaciones Científicas De Investigación
Ethyl 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the fluorophenyl group enhances its binding affinity and specificity towards the target enzymes. Additionally, the thioacetate moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)acetate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 2-((2-(4-bromophenyl)-2-oxoethyl)thio)acetate: Similar structure but with a bromine atom instead of fluorine.
Ethyl 2-((2-(4-methylphenyl)-2-oxoethyl)thio)acetate: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in ethyl 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)acetate imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in drug design and development, as fluorine can enhance the pharmacokinetic and pharmacodynamic profiles of the resulting drugs .
Propiedades
Fórmula molecular |
C12H13FO3S |
|---|---|
Peso molecular |
256.29 g/mol |
Nombre IUPAC |
ethyl 2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylacetate |
InChI |
InChI=1S/C12H13FO3S/c1-2-16-12(15)8-17-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 |
Clave InChI |
XCGYYDQKHJXVFQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CSCC(=O)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid](/img/structure/B13086807.png)
![2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B13086820.png)



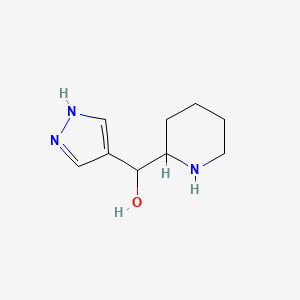
![(3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one](/img/structure/B13086846.png)


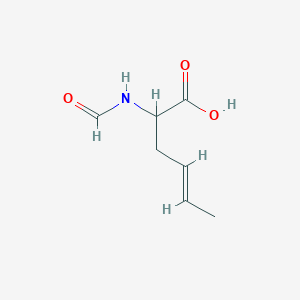
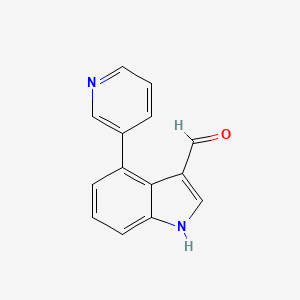
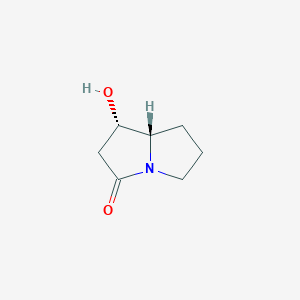
![5-[(3-Methylbut-2-en-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13086866.png)
![1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13086868.png)
